molecular formula C13H17N3O4 B2775405 N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2097933-30-5

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2775405
CAS No.: 2097933-30-5
M. Wt: 279.296
InChI Key: RBBREDUCFATWIU-UHFFFAOYSA-N
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Description

N'-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) linker connecting two functional groups: a 1-hydroxycyclohex-2-en-1-ylmethyl moiety and a 5-methyl-1,2-oxazol-3-yl substituent. This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-9-7-10(16-20-9)15-12(18)11(17)14-8-13(19)5-3-2-4-6-13/h3,5,7,19H,2,4,6,8H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBREDUCFATWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features suggest potential biological activities, including antiviral properties and interactions with various biological macromolecules. This article reviews the existing literature on its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
CAS Number 2097869-52-6

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : It could modulate receptors that are key to various physiological responses, influencing processes such as inflammation or cell signaling.
  • Antiviral Activity : Preliminary studies have indicated potential antiviral effects against specific viruses, suggesting it may disrupt viral replication processes.

Antiviral Activity

Research has demonstrated that related compounds exhibit antiviral properties. For example, studies on derivatives of cyclohexene have shown inhibitory effects against the Influenza A virus H1N1, indicating that similar structures might also possess antiviral capabilities .

Case Studies

  • Study on Antiviral Properties : A study published in 2014 explored the antiviral activity of related compounds against H1N1. The findings suggested that structural modifications could enhance efficacy against viral targets .
  • Biochemical Probes : Investigations into the interactions of this compound with biological macromolecules have shown promise as biochemical probes for studying cellular mechanisms.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameBiological ActivityNotable Features
This compoundPotential antiviralHydroxy and oxazole groups
N'-[(4-hydroxycyclohexenyl)methyl]-N-(5-methylisoxazole)Antiviral against H1N1Similar hydroxy group
N'-[(4-hydroxycyclohexenyl)methyl]-N-(isoxazol)Moderate antibacterialVariations in nitrogen-containing ring

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by the compound.
  • Structure–Activity Relationship (SAR) : Exploring how structural variations influence biological activity to optimize therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with the 5-Methyl-1,2-Oxazol-3-yl Group

4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (M10)
  • Structure : Contains a sulfonamide linker instead of ethanediamide, with a diazenyl-imidazole substituent.
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L2)
  • Structure : Schiff base with a sulfonamide linker and a hydroxybenzylidene group.
  • Synthesis : Prepared via condensation of sulfonamide derivatives with 2-hydroxybenzaldehyde .
  • Applications : Acts as a ligand for metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .

Analogues with Ethanediamide Linkers

N'-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
  • Structure : Replaces the hydroxycyclohexene group with a fluorophenyl-substituted oxane ring.
  • Properties : The fluorine atom introduces electron-withdrawing effects, enhancing metabolic stability and logP (calculated ~2.1) compared to the target compound’s logP (~1.8) .
N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide
  • Structure : Combines a chloropyridine-sulfonamide with a diphenylmethyl group.
  • Applications : Designed for kinase inhibition, leveraging the sulfonamide’s hydrogen-bonding capacity .

Compounds with Hydroxycyclohexene Moieties

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Features a hydroxy-tertiary alkyl group instead of hydroxycyclohexene.
  • Synthesis: Produced via reaction of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
  • Utility : Serves as a directing group in metal-catalyzed C–H activation due to its rigid hydroxyalkyl chain .

Physicochemical and Spectroscopic Comparisons

Table 1. Key Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
Target Compound 307.35 1.8 ~0.5
M10 393.40 2.5 ~0.2
N'-{[4-(4-Fluorophenyl)oxan-4-yl]methyl} 375.39 2.1 ~0.3
L2 401.42 1.6 ~0.7

Table 2. Spectroscopic Data (IR and NMR)

Compound IR νmax (cm⁻¹) ¹H NMR (δ ppm, Key Signals)
Target Compound* ~3290 (–NH), 1675 (C=O) 5.38 (–OCH2), 6.21 (oxazole C–H)
M10 1678 (C=O), 1535 (–NO₂) 8.40 (imidazole), 7.85 (sulfonamide NH)
6 m (Chlorophenyl) 1678 (C=O), 785 (–C–Cl) 5.48 (–OCH2), 7.72 (Ar–H)

*Predicted based on analogues .

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